Myxol
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Overview
Description
Myxol is a xanthophyll.
Scientific Research Applications
Carotenoid Composition and Chemosystematics
Myxol, a carotenoid, has been studied for its unique carbohydrate moieties. In Oscillatoria agardhii, this compound is bound to α-linked chinovose, potentially with L-configuration. This specific sugar component is also found in oscillaxanthin from Arthrospira sp. and myxoxanthophyll. In Oscillatoria bornetii, this compound is identified as α-linked 3-O-methyl-fucose. Such specific bindings play a role in the differentiation of species in the genus Oscillatoria, which is useful in studying natural blooms in eutrophic lakes (Foss et al., 1986).
Biosynthetic Pathways in Cyanobacteria
Research on Anabaena sp. strain PCC 7120 and Synechocystis sp. strain PCC 6803 has revealed insights into the biosynthetic pathways of carotenoids, particularly this compound 2′-glycosides. This study highlights the differences in substrate specificities and availability of fucosyltransferase and β-carotene hydroxylase in these species, affecting this compound glycoside production. Understanding these pathways offers significant contributions to our knowledge of carotenoid biosynthesis in cyanobacteria (Mochimaru et al., 2008).
Total Synthesis and Application in Determining Absolute Configurations
The total synthesis of this compound stereoisomers has been achieved through specific reactions and methods, providing an analytical HPLC method to separate these stereoisomers. This advancement has led to the determination of the absolute configurations of natural this compound products, a significant step in understanding the structural aspects of this compound (Yamano et al., 2018).
Carotenoid Production in Methanol Waste Biodegradation
This compound has been identified during the biodegradation process of methanol waste. Using HPLC–ESI–MS, this compound was found as a natural pigment biosynthesized in Methylobacterium organophylum, utilized for methanol waste consumption. This study highlights the potential of this compound in environmental applications and biodegradation processes (Stepnowski et al., 2004).
This compound in Cyanobacteria and Biosynthetic Pathway Proposal
In Anabaena variabilis, this compound glycosides were absent while free forms of this compound were present. This discovery led to a proposed biosynthetic pathway of carotenoids in A. variabilis, contributing significantly to our understanding of carotenoid synthesis in cyanobacteria (Takaichi et al., 2006).
Properties
Molecular Formula |
C40H56O3 |
---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaene-2,3-diol |
InChI |
InChI=1S/C40H56O3/c1-30(18-13-20-32(3)21-15-23-34(5)25-27-38(42)40(9,10)43)16-11-12-17-31(2)19-14-22-33(4)24-26-37-35(6)28-36(41)29-39(37,7)8/h11-27,36,38,41-43H,28-29H2,1-10H3/b12-11+,18-13+,19-14+,21-15+,26-24+,27-25+,30-16+,31-17+,32-20+,33-22+,34-23+/t36-,38+/m1/s1 |
InChI Key |
JJPMVSRTRMLHST-XDLIQHAKSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O)O)/C)/C |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)O)O)C)C |
Synonyms |
myxol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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